5-Pyrimidinesulfonyl chloride, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidinesulfonyl chloride, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo- is a chemical compound with the molecular formula C6H7ClN2O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinesulfonyl chloride, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo- typically involves the chlorination of 5-pyrimidinesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is usually conducted under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and controlled environments ensures the efficient production of high-quality 5-Pyrimidinesulfonyl chloride, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo- .
Analyse Chemischer Reaktionen
Types of Reactions
5-Pyrimidinesulfonyl chloride, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Nucleophiles: Such as amines, which react with the sulfonyl chloride group to form sulfonamides.
Oxidizing and Reducing Agents: Depending on the desired reaction, various agents can be used to achieve oxidation or reduction.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Oxidized or Reduced Derivatives: Depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Pyrimidinesulfonyl chloride, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Pyrimidinesulfonyl chloride, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo- involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications to modify or synthesize new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinesulfonyl chloride
- 5-Chlorosulfonyl-1,3-dihydropyrimidine-2,4-dione
Uniqueness
5-Pyrimidinesulfonyl chloride, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo- is unique due to its specific structural features and reactivity. The presence of the sulfonyl chloride group and the pyrimidine ring system makes it a versatile compound for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C6H8ClN2O4S+ |
---|---|
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClN2O4S/c1-8-3-4(14(7,12)13)5(10)9(2)6(8)11/h3-4H,1-2H3/q+1 |
InChI-Schlüssel |
NNXDJHPNGMLVAR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(C=[N+](C1=O)C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.